molecular formula C22H23NO2 B5368096 N-[2-(furan-2-ylmethyl)cyclohexyl]naphthalene-1-carboxamide

N-[2-(furan-2-ylmethyl)cyclohexyl]naphthalene-1-carboxamide

Cat. No.: B5368096
M. Wt: 333.4 g/mol
InChI Key: NUCRUAALXFPTSQ-UHFFFAOYSA-N
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Description

N-[2-(furan-2-ylmethyl)cyclohexyl]naphthalene-1-carboxamide is a complex organic compound that features a furan ring, a cyclohexyl group, and a naphthalene carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-ylmethyl)cyclohexyl]naphthalene-1-carboxamide typically involves the reaction of 2-furoic acid, furfurylamine, and cyclohexylamine under specific conditions. One method involves the use of microwave-assisted synthesis, which has been shown to be effective in producing amide derivatives containing furan rings . The reaction is carried out in a microwave reactor with coupling reagents such as DMT/NMM/TsO− or EDC, optimizing reaction time, solvent, and substrate amounts to achieve good yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The choice of reagents and reaction conditions would be optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-ylmethyl)cyclohexyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction can produce furan-2-ylmethanol.

Scientific Research Applications

N-[2-(furan-2-ylmethyl)cyclohexyl]naphthalene-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(furan-2-ylmethyl)cyclohexyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring and naphthalene moiety can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(furan-2-ylmethyl)cyclohexyl]naphthalene-1-carboxamide is unique due to its combination of a furan ring, cyclohexyl group, and naphthalene carboxamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-[2-(furan-2-ylmethyl)cyclohexyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO2/c24-22(20-12-5-9-16-7-1-3-11-19(16)20)23-21-13-4-2-8-17(21)15-18-10-6-14-25-18/h1,3,5-7,9-12,14,17,21H,2,4,8,13,15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCRUAALXFPTSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC2=CC=CO2)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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